4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the fluoro, methoxy, and hydroxy substituents through various substitution reactions. The final step involves the attachment of the morpholinyl ethyl group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include steps such as solvent extraction, purification through chromatography, and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or modulation of signaling pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Another compound with a similar fluoro and benzoyl structure.
Suberanilic Acid: Known for its antibacterial activity and multi-targeted mechanism of action.
Uniqueness
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of fluoro, methoxy, hydroxy, and morpholinyl groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C24H25FN2O6 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(4Z)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(3-hydroxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H25FN2O6/c1-32-19-6-5-16(14-18(19)25)22(29)20-21(15-3-2-4-17(28)13-15)27(24(31)23(20)30)8-7-26-9-11-33-12-10-26/h2-6,13-14,21,28-29H,7-12H2,1H3/b22-20- |
InChI Key |
OARMIDGZQCRFCY-XDOYNYLZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)O)/O)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)O)O)F |
Origin of Product |
United States |
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